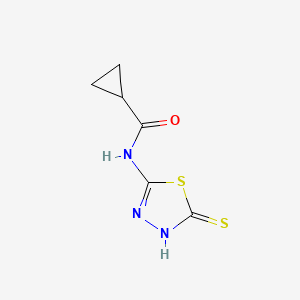

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide

Description

N-(5-Mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropanecarboxamide group at position 2 and a mercapto (-SH) group at position 5. This compound has been studied for its antifungal properties, with research indicating that its activity is comparable to commercial fungicides . The 5-mercapto group on the thiadiazole ring is a critical pharmacophore, enabling hydrogen bonding and redox interactions in biological systems.

Properties

IUPAC Name |

N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3OS2/c10-4(3-1-2-3)7-5-8-9-6(11)12-5/h3H,1-2H2,(H,9,11)(H,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMJEMBIHKDTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NNC(=S)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide typically involves the reaction of 2-amino-5-mercapto-1,3,4-thiadiazole with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (1-hydroxybenzotriazole) in an organic solvent such as acetonitrile . The reaction conditions may vary depending on the specific requirements, but it generally involves stirring the reaction mixture at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiol Group

The thiol group (-SH) on the thiadiazole ring undergoes nucleophilic substitution reactions, particularly alkylation and arylation, under basic conditions. These reactions are essential for modifying the compound’s pharmacokinetic properties or introducing functional handles for further derivatization.

Key Reaction Conditions and Yields

For example, treatment with iodomethane in DMF and potassium carbonate yields the methylthio derivative, which enhances metabolic stability . Benzylation under alkaline ethanol/water conditions introduces aromatic moieties for increased lipophilicity .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds or sulfonic acids. While direct experimental data for this compound is limited, analogous thiadiazole-thiols (e.g., 5-methyl-1,3,4-thiadiazole-2-thiol) undergo oxidation to disulfides under mild oxidative conditions (e.g., H₂O₂ or I₂) . This reactivity is critical for dimerization or crosslinking applications.

Cyclopropanecarboxamide Functional Group Reactivity

The cyclopropanecarboxamide moiety participates in hydrolysis and ring-opening reactions under acidic or basic conditions:

-

Acidic Hydrolysis : The amide bond cleaves in concentrated HCl, releasing cyclopropanecarboxylic acid and 5-mercapto-1,3,4-thiadiazol-2-amine.

-

Basic Hydrolysis : NaOH/EtOH converts the amide to a carboxylate salt, enabling further functionalization .

These reactions are foundational for prodrug design or metabolite studies.

Mechanistic Insights

-

Amidation : The cyclopropanecarboxamide group is synthesized via EDC/HOBt-mediated coupling, ensuring high regioselectivity and yield .

-

Thiol Reactivity : DFT studies on similar thiadiazoles reveal that the thiol group’s nucleophilicity is modulated by electron-withdrawing effects from the adjacent amide .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have synthesized derivatives of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide, particularly focusing on its anticancer properties. For instance, derivatives were tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). The results indicated that while none surpassed the efficacy of doxorubicin, certain derivatives displayed promising cytotoxicity profiles .

Urease Inhibition

The compound has also been investigated for its potential as a urease inhibitor. Urease inhibitors are crucial in treating conditions like urease-related infections and kidney stones. Compounds derived from N-(5-Mercapto-1,3,4-thiadiazol-2-yl) demonstrated significant inhibition of urease activity, with some derivatives showing non-competitive inhibition mechanisms .

Agricultural Applications

Antifungal Properties

this compound exhibits antifungal activity, making it a candidate for agricultural applications. Its derivatives have been tested against various fungal pathogens affecting crops. The bioactivity of these compounds suggests their potential use in developing new fungicides .

Material Science Applications

Corrosion Inhibition

The compound has been studied for its anti-corrosion properties. Research indicates that N-(5-Mercapto-1,3,4-thiadiazol-2-yl) derivatives can effectively inhibit corrosion in metal substrates when used in appropriate formulations. The mechanism involves the formation of protective films on metal surfaces .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Comparison to Doxorubicin |

|---|---|---|---|

| 3a | SKNMC | 15.0 | Lower |

| 3d | HT-29 | 12.5 | Comparable |

| 3h | PC3 | 10.0 | Lower |

Table 2: Urease Inhibition Potency

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| 5c | 0.0137 | Non-competitive |

| 5e | 0.0183 | Mixed-type |

| Thiourea | 15.151 | Reference |

Case Studies

Case Study: Anticancer Derivatives Development

In a study published in 2014, researchers synthesized a series of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives through an amidation reaction. The anticancer activity was assessed using the MTT assay across multiple cell lines. While the compounds did not outperform doxorubicin, they provided insights into structure-activity relationships that could guide future drug development .

Case Study: Corrosion Inhibition Testing

A detailed investigation into the anti-corrosion properties of N-(5-Mercapto-1,3,4-thiadiazol-2-yl) revealed its effectiveness in protecting steel surfaces from corrosion in saline environments. The study involved electrochemical testing methods to evaluate the protective efficiency of different formulations containing the compound .

Mechanism of Action

The mechanism of action of N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in essential biological processes, leading to the disruption of cellular functions. For example, it may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, the thiadiazole ring can interact with various biomolecules, enhancing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Thiadiazole Derivatives

Key Findings from Comparative Studies

Antifungal Activity: The cyclopropanecarboxamide derivative demonstrates potent antifungal activity, likely due to the electron-withdrawing nature of the cyclopropane ring, which enhances electrophilic interactions with fungal enzyme targets .

Anticancer Potential: Phenylacetamide analogs (e.g., 3d, 3e in ) exhibit cytotoxicity, attributed to the lipophilic phenyl group improving membrane permeability. The cyclopropane analog’s smaller size may limit this effect but could enhance target specificity .

Enzyme Inhibition :

- Sulfonamide derivatives like acetazolamide target carbonic anhydrase, a mechanism absent in carboxamide analogs due to differences in hydrogen-bonding capacity and charge distribution .

Cyclopropanecarboxamide synthesis typically involves carbodiimide-mediated coupling, similar to phenylacetamide derivatives .

Structure-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups : Cyclopropane and phenyl groups enhance antifungal and anticancer activities, respectively, by modulating electron density on the thiadiazole ring .

- Mercapto Group (-SH) : Critical for redox interactions; replacing -SH with -NH₂ (as in acetazolamide) shifts activity from antifungal to diuretic .

- Steric Effects : The cyclopropane ring’s strain may improve binding to rigid enzyme pockets, whereas bulkier groups (e.g., phenyl) enhance lipophilicity for membrane penetration .

Biological Activity

N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide is a compound derived from the thiadiazole family, known for its diverse biological activities. The thiadiazole moiety has been extensively studied due to its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and antifungal applications. This article reviews the biological activity of this compound, focusing on its synthesis, evaluation of biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with 5-amino-1,3,4-thiadiazole-2-thiol. The process may include various coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, derivatives of N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide were evaluated for their cytotoxic effects against various cancer cell lines including SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer) using the MTT assay. Although none surpassed doxorubicin's efficacy, certain derivatives exhibited promising activity that warrants further exploration .

Table 1: Summary of Anticancer Activity Studies

Antimicrobial and Antifungal Activity

Thiadiazole derivatives have been noted for their antimicrobial properties. A study evaluating various thiadiazole derivatives demonstrated significant antibacterial and antifungal activities against several strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Table 2: Antimicrobial Activity Overview

| Compound | Microorganism Tested | Activity Type | Reference |

|---|---|---|---|

| N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide | E. coli | Bactericidal | |

| This compound | Candida albicans | Fungicidal |

Case Studies

In a recent study on a series of thiosemicarbazone compounds derived from pyridine and thiadiazole structures, compounds exhibited potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells at low concentrations. These findings suggest that modifications in the thiadiazole structure can enhance biological activity significantly .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity and interaction modes of this compound with target proteins involved in cancer pathways. Such studies indicate that these compounds may inhibit key enzymes or receptors associated with tumor growth and proliferation .

Q & A

Q. What are the key synthetic routes for preparing N-(5-mercapto-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide?

The compound is synthesized via a two-step procedure:

- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.

- Step 2 : Alkylation or acylation of the thiol group using cyclopropanecarboxylic acid derivatives. For example, sodium (5-mercapto-1,3,4-thiadiazol-2-yl)carbamodithioate reacts with cyclopropanecarbonyl chloride in chloroform to yield the target compound .

- Key Quality Control : Purity is confirmed via TLC, elemental analysis, and spectroscopic methods (¹H NMR, IR) .

Q. How is the antifungal activity of this compound evaluated experimentally?

Antifungal assays involve:

- In vivo testing against plant pathogens (e.g., Botrytis cinerea) using spore germination inhibition assays.

- Comparative analysis with commercial fungicides (e.g., carbendazim) to benchmark efficacy.

- Dose-response curves to determine IC₅₀ values. Studies show comparable or superior activity to reference compounds at 50–100 μg/mL concentrations .

Q. What spectroscopic and chromatographic techniques are used to confirm structural identity and purity?

- ¹H NMR and IR spectroscopy : Confirm functional groups (e.g., cyclopropane protons at δ ~1.5–2.0 ppm, thiol S-H stretch at ~2500 cm⁻¹) .

- TLC : Monitors reaction progress and purity using silica gel plates with UV visualization.

- Elemental analysis : Validates stoichiometric composition (C, H, N, S) .

Advanced Research Questions

Q. How can 3D-QSAR models guide structural optimization for enhanced antifungal activity?

- Methodology :

Generate a dataset of analogs with varying substituents on the thiadiazole and cyclopropane moieties.

Perform CoMFA (Comparative Molecular Field Analysis) or CoMSIA (Comparative Molecular Similarity Indices Analysis) to correlate steric/electronic features with bioactivity.

Validate models using leave-one-out cross-validation and external test sets.

- Key Finding : Electron-withdrawing groups at the 5-position of thiadiazole improve antifungal potency by enhancing electrophilic interactions with fungal enzyme targets .

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Single-crystal X-ray diffraction is performed using SHELX programs (SHELXL for refinement).

- Key Parameters : High-resolution data (≤1.0 Å), twinning correction (if applicable), and hydrogen-bonding network analysis.

- Outcome : Confirms cyclopropane ring geometry and thiadiazole-thiol tautomerism .

Q. How can acylation of sodium (5-mercapto-1,3,4-thiadiazol-2-yl)carbamodithioate optimize synthetic yield?

- Reaction Optimization :

- Use anhydrous chloroform as solvent to minimize hydrolysis.

- Maintain stoichiometric excess (1.2:1) of cyclopropanecarbonyl chloride.

- Stir at room temperature for 3 hours to achieve 65–88% yield .

Q. What strategies address solubility challenges in biological assays?

- Co-solvents : Use DMSO (≤5% v/v) for initial solubilization.

- Inclusion complexes : Formulate with arabinogalactan (1:1 mass ratio) via precipitation in acetone, improving aqueous dispersion .

- Surfactant-assisted delivery : Incorporate Tween-80 or PEG-400 in antifungal formulations .

Q. What in silico approaches predict biological targets or mechanisms of action?

- Molecular docking : Screen against fungal cytochrome P450 14α-demethylase (CYP51) or tubulin using AutoDock Vina.

- ADMET Prediction : Use SwissADME to assess bioavailability, metabolic stability, and toxicity.

- Network pharmacology : Identify cross-talk between antifungal activity and secondary targets (e.g., antioxidant enzymes) .

Contradictions and Data Gaps

- Antitumor Activity : While thiadiazole derivatives are reported for antitumor applications, direct evidence for this compound is lacking. Further screening against cancer cell lines (e.g., MCF-7, A549) is needed .

- Mechanistic Ambiguity : The role of the cyclopropane moiety in bioactivity (steric vs. electronic effects) requires DFT-based charge distribution analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.